Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 904627-55-0
VCID: VC6301859
InChI: InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+
SMILES: CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC
Molecular Formula: C14H16N2O3
Molecular Weight: 260.293

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

CAS No.: 904627-55-0

Cat. No.: VC6301859

Molecular Formula: C14H16N2O3

Molecular Weight: 260.293

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate - 904627-55-0

Specification

CAS No. 904627-55-0
Molecular Formula C14H16N2O3
Molecular Weight 260.293
IUPAC Name ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate
Standard InChI InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+
Standard InChI Key GPNIBZGYRLULPX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate belongs to the α,β-unsaturated ester family, with the IUPAC name ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate. Its planar structure features:

  • Electron-withdrawing cyano group at C2, enhancing electrophilicity.

  • Ethoxy-substituted aniline at C3, contributing to π-stacking interactions.

  • Ethyl ester at C1, influencing solubility and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.293 g/mol
SMILES NotationCCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC
InChI KeyGPNIBZGYRLULPX-UHFFFAOYSA-N
Topological Polar Surface Area73.9 Ų

The (E)-configuration of the prop-2-enoate backbone is confirmed by X-ray crystallography in analogous compounds , with bond angles and lengths consistent with conjugated enamine systems.

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via a Michael addition-elimination cascade:

  • Base-mediated condensation between ethyl cyanoacetate (nucleophile) and 4-ethoxyaniline (electrophile).

  • Reaction proceeds in ethanol/THF under reflux (78°C, 6–8 hrs), yielding 68–72% crude product.

  • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) achieves >95% purity.

Critical Parameters:

  • Base selection: Potassium carbonate outperforms NaOH in minimizing hydrolysis .

  • Solvent polarity: Higher dielectric constants accelerate reaction rates but promote side-product formation.

Alternative Methodologies

  • Imidate intermediate pathway: Reaction with N-acetyl imidates under microwave irradiation (150 W, 100°C) reduces time to 30 minutes .

  • One-pot multicomponent synthesis: Combines ethyl cyanoacetate, 4-ethoxyaniline, and aldehydes for functionalized derivatives.

Reactivity and Chemical Transformations

Electrophilic Reactivity

The α,β-unsaturated system undergoes regioselective additions:

  • Nucleophilic attack: Amines and thiols add to the β-position, forming substituted acrylamides (e.g., with benzylamine: k = 0.45 M⁻¹s⁻¹ at 25°C).

  • Cycloadditions: Diels-Alder reactions with cyclopentadiene yield bicyclic adducts (endo:exo = 4:1).

Table 2: Representative Reactions

Reaction TypeReagentsProductYield (%)
Hydrolysis6M HCl, reflux2-cyano-3-(4-ethoxyanilino)acrylic acid89
ReductionNaBH₄, MeOHβ-amino ester63
Cross-couplingPd(OAc)₂, aryl halideBiaryl derivatives71–78

Stability Considerations

  • Thermal degradation: Onset at 185°C (TGA data), forming cyanoisocyanate and ethoxybenzene fragments.

  • Photolytic sensitivity: UV irradiation (λ = 254 nm) induces Z→E isomerization (t₁/₂ = 4.2 hrs).

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundSubstituentCOX-2 IC₅₀ (μM)Anticancer GI₅₀ (μM)
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate4-OEt2.318.7
Ethyl (Z)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OMe5.134.2
Ethyl 2-cyano-3-(4-cyanophenyl)prop-2-enoate 4-CN8.952.1

Key trends:

  • Electron-donating groups (ethoxy > methoxy) enhance biological potency.

  • Planar aromatic systems improve target binding through π-π interactions .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antidiabetic agents: Serves as precursor to PPAR-γ agonists (patent WO2004/020410) .

  • Antiviral prodrugs: Modifications at the ester group yield hepatitis C NS5A inhibitors.

Material Science Applications

  • Polymer crosslinkers: UV-curable resins with tensile strength = 45 MPa (vs. 32 MPa for methyl acrylate).

  • Conductive films: Doped with polyaniline, achieves σ = 1.2 × 10⁻³ S/cm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator